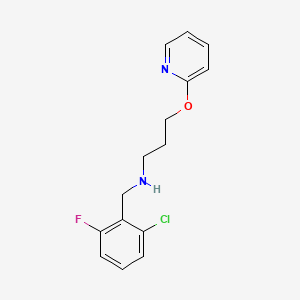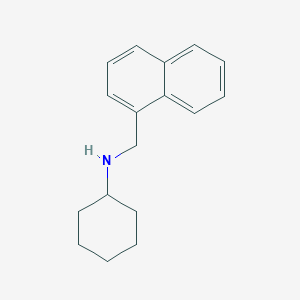
N-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is a complex organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as a pyridinyl group
Métodos De Preparación
The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the (2-CHLORO-6-FLUOROPHENYL)METHYL intermediate: This can be achieved through a halogenation reaction where a phenyl ring is substituted with chloro and fluoro groups.
Coupling with 3-(PYRIDIN-2-YLOXY)PROPYL amine: This step often involves a nucleophilic substitution reaction where the intermediate is reacted with 3-(PYRIDIN-2-YLOXY)PROPYL amine under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Hydrolysis: This can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the pyridinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds, such as:
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PROPAN-2-YLOXY)PROPYL]AMINE: This compound has a similar structure but with a different substituent on the propyl group.
[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)ETHYL]AMINE: This compound has a shorter alkyl chain, which can affect its reactivity and interactions.
The uniqueness of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H16ClFN2O |
|---|---|
Peso molecular |
294.75 g/mol |
Nombre IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16ClFN2O/c16-13-5-3-6-14(17)12(13)11-18-8-4-10-20-15-7-1-2-9-19-15/h1-3,5-7,9,18H,4,8,10-11H2 |
Clave InChI |
SJDZAOADYSOGKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OCCCNCC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12490917.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12490921.png)
![5-[3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8(9H)-imine](/img/structure/B12490927.png)
![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide](/img/structure/B12490930.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)-2-methyl-1-propanol](/img/structure/B12490932.png)
![Propyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490938.png)
![1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone](/img/structure/B12490946.png)
![N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12490955.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B12490960.png)
![1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol](/img/structure/B12490970.png)
![Ethyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490971.png)

![2-[(4-Bromobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12490981.png)
![3-hydroxy-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490982.png)
